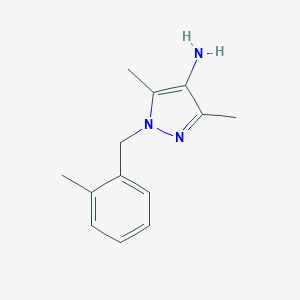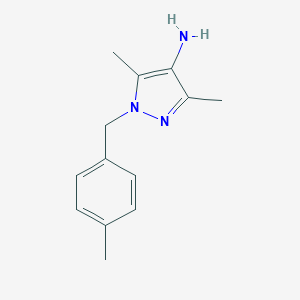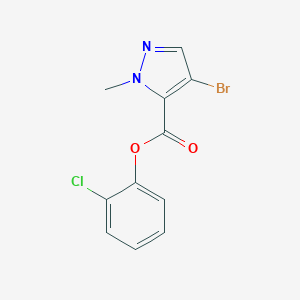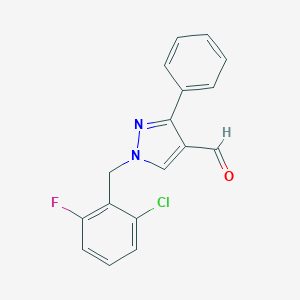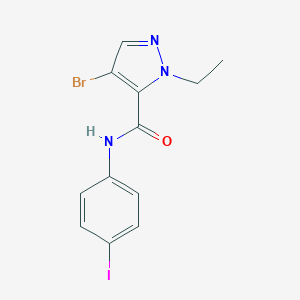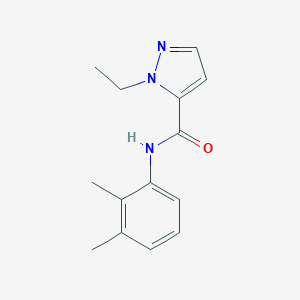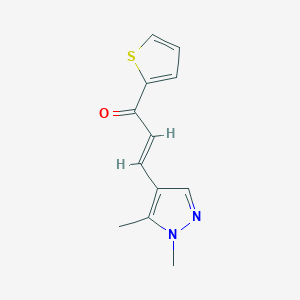
3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one, also known as DPTP, is a chemical compound that has been widely studied for its potential use in scientific research. It is a synthetic compound that belongs to the class of chalcones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of enzymes such as COX-2 and LOX, which are involved in the inflammatory response. 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one has been shown to have anti-microbial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one in lab experiments is its diverse biological activities. It can be used to study the mechanisms of inflammation, cancer, and microbial infections. Another advantage is its synthetic nature, which allows for easy modification of its chemical structure. However, one limitation of using 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one is its potential toxicity. Further studies are needed to determine the safety of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one for use in humans.
Direcciones Futuras
There are several future directions for research on 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one in humans. Finally, the synthesis of analogs of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one with improved biological activity and reduced toxicity is an area of active research.
Métodos De Síntesis
The synthesis of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one involves the reaction between 2-acetylthiophene and 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained after purification by column chromatography. The yield of the reaction is typically around 70-80%, and the purity of the product can be confirmed by spectroscopic methods such as NMR and IR.
Aplicaciones Científicas De Investigación
3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one has been studied extensively for its potential use in scientific research. It has been shown to have various biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties. These properties make 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one a promising candidate for the development of novel drugs and therapies.
Propiedades
IUPAC Name |
(E)-3-(1,5-dimethylpyrazol-4-yl)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-9-10(8-13-14(9)2)5-6-11(15)12-4-3-7-16-12/h3-8H,1-2H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASRTAOYDNMUOI-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[4-(cyclopentyloxy)benzoyl]amino}-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452654.png)
![5-[(4-ethoxyphenoxy)methyl]-N-(6-methyl-2-pyridinyl)-2-furamide](/img/structure/B452655.png)
![Ethyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B452656.png)
![[3-(4-Ethoxy-phenoxymethyl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B452657.png)
![5-[(4-iodophenoxy)methyl]-N-(3-methylphenyl)-2-furamide](/img/structure/B452659.png)
![(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B452660.png)
![N-[4-(acetylamino)phenyl]-4-chloro-1H-pyrazole-3-carboxamide](/img/structure/B452662.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B452666.png)
